6-Bromo-2-methylbenzo[d]oxazole
Overview
Description
6-Bromo-2-methylbenzo[d]oxazole is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The bromine atom at the 6-position and the methyl group at the 2-position on the benzene ring are indicative of the compound's potential reactivity and physical properties. Although the provided papers do not directly discuss 6-Bromo-2-methylbenzo[d]oxazole, they provide insights into the synthesis, properties, and applications of structurally related compounds.
Synthesis Analysis
The synthesis of brominated heterocyclic compounds often involves halogenation reactions, as seen in the preparation of various bromobenzotriazoles . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, involves bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 6-Bromo-2-methylbenzo[d]oxazole.
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be elucidated using techniques such as X-ray crystallography, as demonstrated for a benzodiazepinooxazole derivative . Computational methods like Hartree–Fock (HF) and density functional theory (DFT) are also employed to compare the molecular structure of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .
Chemical Reactions Analysis
Brominated heterocycles are versatile intermediates in organic synthesis. For example, 4-bromomethyl-2-chlorooxazole is used as a cross-coupling unit to synthesize disubstituted oxazoles . The presence of a bromine atom in 6-Bromo-2-methylbenzo[d]oxazole suggests that it could undergo similar cross-coupling reactions.
Physical and Chemical Properties Analysis
The physicochemical properties of brominated heterocycles, such as solubility and pKa, are influenced by the pattern of substitution on the benzene ring . The electronic effects of the substituents can lead to variations in these properties. Theoretical calculations, including natural bond orbital (NBO) analysis and potential energy surface (PES) scans, provide insights into the properties of related compounds . Additionally, the antibacterial activity of some brominated oxadiazole derivatives has been evaluated, indicating potential biological applications .
Scientific Research Applications
1. Antitubercular and Antiparasitic Applications
6-Bromo-2-methylbenzo[d]oxazole derivatives have been explored for their potential in treating tuberculosis and neglected tropical diseases. Research has shown that certain derivatives exhibit promising activity against tuberculosis, and some are active against Chagas disease, a parasitic illness (Thompson et al., 2017).
2. Novel Antibacterial Agents
Derivatives of 6-Bromo-2-methylbenzo[d]oxazole have been identified as novel oxazolidinone antibacterial agents. These compounds have shown potential in improving the safety profile and antibacterial spectrum of existing treatments (Reck et al., 2005).
3. Synthesis of Anti-cancer Drugs
The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, involves 6-Bromo-2-methylbenzo[d]oxazole derivatives. These intermediates are crucial in the production of drugs that inhibit thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).
4. Pharmaceutical Research
6-Bromo-2-methylbenzo[d]oxazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. Some compounds in this category demonstrated significant efficacy in preclinical models, showing promise for therapeutic applications (Wei et al., 2010).
5. Development of Pesticides
The compound 6-bromo-2-methyl-3-(methylsulfonyl)phenyl-4,5-dihydroisoxazole, derived from 6-Bromo-2-methylbenzo[d]oxazole, has been synthesized as a novel pesticide intermediate. The synthesis and characterization of this compound suggest its potential in developing new pesticides (He et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The specific target can vary depending on the exact structure of the benzoxazole derivative .
Mode of Action
Benzoxazoles are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine and methyl groups on the benzoxazole ring may influence the compound’s interaction with its target.
Biochemical Pathways
Benzoxazoles can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-methylbenzo[d]oxazole . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
6-bromo-2-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGXHOLCXPKKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434518 | |
Record name | 6-Bromo-2-methylbenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylbenzo[d]oxazole | |
CAS RN |
151230-42-1 | |
Record name | 6-Bromo-2-methylbenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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